N-(2-fluorobenzyl)-3-pentanamine hydrobromide
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Overview
Description
N-(2-fluorobenzyl)-3-pentanamine hydrobromide is a chemical compound that features a fluorobenzyl group attached to a pentanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorobenzyl)-3-pentanamine hydrobromide typically involves the reaction of 2-fluorobenzyl chloride with 3-pentanamine in the presence of a base to form the desired amine. The resulting amine is then treated with hydrobromic acid to yield the hydrobromide salt. The reaction conditions often include:
Solvent: Common solvents include ethanol or methanol.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorobenzyl)-3-pentanamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorobenzyl ketones, while reduction can produce fluorobenzyl alcohols.
Scientific Research Applications
N-(2-fluorobenzyl)-3-pentanamine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-fluorobenzyl)-3-pentanamine hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity and specificity, leading to more effective inhibition or activation of the target. The pathways involved may include signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-3-pentanamine hydrobromide
- N-(2-bromobenzyl)-3-pentanamine hydrobromide
- N-(2-methylbenzyl)-3-pentanamine hydrobromide
Uniqueness
N-(2-fluorobenzyl)-3-pentanamine hydrobromide is unique due to the presence of the fluorine atom, which can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity. Fluorine’s high electronegativity and small size contribute to these distinctive characteristics.
Properties
CAS No. |
915920-61-5 |
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Molecular Formula |
C12H18FN |
Molecular Weight |
195.28 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]pentan-3-amine |
InChI |
InChI=1S/C12H18FN/c1-3-11(4-2)14-9-10-7-5-6-8-12(10)13/h5-8,11,14H,3-4,9H2,1-2H3 |
InChI Key |
YQSUZVDNYDHSBF-UHFFFAOYSA-N |
SMILES |
CCC(CC)NCC1=CC=CC=C1F.Br |
Canonical SMILES |
CCC(CC)NCC1=CC=CC=C1F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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